molecular formula C14H10Cl2F3NO B136633 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 144890-91-5

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B136633
CAS RN: 144890-91-5
M. Wt: 336.1 g/mol
InChI Key: IZOYFORQOPLAFD-UHFFFAOYSA-N
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Description

The compound “1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound . It is related to a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1-[1,2,3]-triazoles .


Synthesis Analysis

The synthesis of this compound involves a general method for the synthesis of a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1-[1,2,3]-triazoles by the room temperature 1,3-dipolar cycloaddition of (2-azide-1,3-dichloro-5-trifluoromethyl)benzene and other two fluorine-containing azides with terminal alkynes in the presence of Cu (I) salt as catalyst for a short reaction time .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound are highly regioselective with only 1,4-disubstituted and no 1,5-disubstituted product being formed .


Physical And Chemical Properties Analysis

The compound is a white crystalline solid, soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate . Its melting point is 141-142°C .

Scientific Research Applications

Insecticidal Activity

This compound has been studied for its potential use as an insecticide. Research conducted by the Key Laboratory of Natural Pesticide and Chemical Biology, Ministry of Education, and the Laboratory of Insect Toxicology at South China Agricultural University has explored its efficacy .

Antibacterial Activity

Novel compounds derived from this chemical have shown promise in antibacterial applications. Modifications in its structure can lead to new substances with potential antibacterial properties .

Synthesis of Pyrazole Derivatives

The compound serves as a precursor in the synthesis of novel pyrazole derivatives using the Vilsmeier-Haack reagent. These derivatives have been confirmed through various forms of analysis, including X-ray crystallography .

Triazole Synthesis

It is also used in the regioselective synthesis of triazoles through 1,3-dipolar cycloaddition reactions. This process is facilitated by room temperature conditions and the presence of a Cu(I) salt as a catalyst .

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been determined, which is crucial for understanding its chemical behavior and potential applications in various fields .

These are some of the unique applications that have been researched. Each application utilizes different aspects of the compound’s chemical properties to serve specific scientific purposes.

X-ray diffraction, DFT, spectroscopic study and insecticidal activity… [Synthesis and Antibacterial Activity of Novel Triazolo 4,3-… Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1… Regioselective Synthesis of 1-(2,6-Dichloro-4… - MDPI Synthesis and crystal structure of 1-(2,6-dichloro-4-trifluoromethyl…

Future Directions

The compound is a key intermediate in the synthesis of insecticides like fipronil . Therefore, its future directions could involve its use in the development of new insecticides and related compounds.

properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO/c1-7-3-9(6-21)8(2)20(7)13-11(15)4-10(5-12(13)16)14(17,18)19/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYFORQOPLAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381824
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

144890-91-5
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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